
15,25-Dimethylnonatriaconta-15,24-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,25-Dimethylnonatriaconta-15,24-diene is a complex organic compound with the molecular formula C41H80. It is characterized by its long carbon chain and the presence of two double bonds at the 15th and 24th positions. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15,25-Dimethylnonatriaconta-15,24-diene typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to form the carbon backbone, followed by selective hydrogenation and dehydrogenation steps to introduce the double bonds at the desired positions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
15,25-Dimethylnonatriaconta-15,24-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated hydrocarbons.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions are usually carried out under mild conditions to prevent over-oxidation.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
15,25-Dimethylnonatriaconta-15,24-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of long carbon chains on chemical reactivity.
Biology: Researchers investigate its interactions with biological membranes and its potential as a bioactive compound.
Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and surfactants, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 15,25-Dimethylnonatriaconta-15,24-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The double bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
15,25-Dimethylnonatriacontane: This compound is similar in structure but lacks the double bonds, making it less reactive.
15,25-Dimethylhexatriacontane: Another long-chain hydrocarbon with different positioning of methyl groups and double bonds.
Uniqueness
15,25-Dimethylnonatriaconta-15,24-diene is unique due to the specific positioning of its double bonds and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90052-42-9 |
|---|---|
Formule moléculaire |
C41H80 |
Poids moléculaire |
573.1 g/mol |
Nom IUPAC |
15,25-dimethylnonatriaconta-15,24-diene |
InChI |
InChI=1S/C41H80/c1-5-7-9-11-13-15-17-19-21-24-28-32-36-40(3)38-34-30-26-23-27-31-35-39-41(4)37-33-29-25-22-20-18-16-14-12-10-8-6-2/h38-39H,5-37H2,1-4H3 |
Clé InChI |
JMZAFMWOQPCADE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


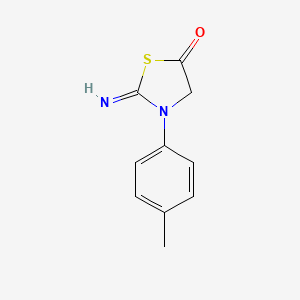
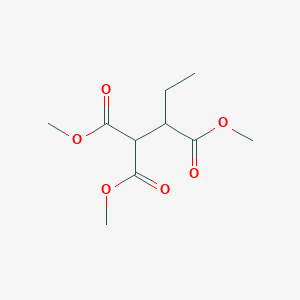


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
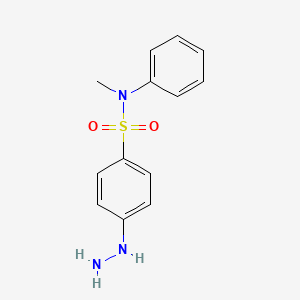
![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
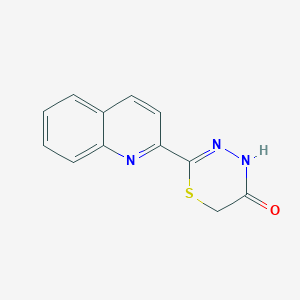
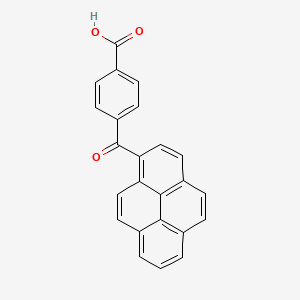

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
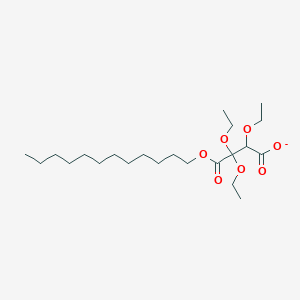
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
